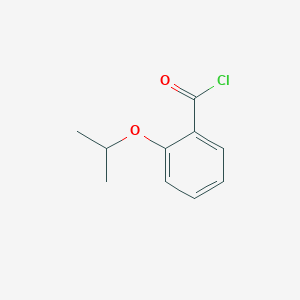
2-Isopropoxybenzoyl chloride
Cat. No. B1285315
Key on ui cas rn:
66849-11-4
M. Wt: 198.64 g/mol
InChI Key: CIYMDTDRZWFTTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05332858
Procedure details


The procedure is the same as that described for isopropoxy benzoyl chloride. (2 g of the acid chloride was reacted at ambient temperature with 100 mg of SnCl4 for 2 hours and gave a red-brown solid with a dp of 4.4).

[Compound]
Name
acid chloride
Quantity
2 g
Type
reactant
Reaction Step Two

Name
SnCl4
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
C(O[C:5]1[CH:13]=[CH:12][CH:11]=[CH:10][C:6]=1[C:7]([Cl:9])=[O:8])(C)C.Cl[Sn](Cl)(Cl)Cl>>[CH2:7]([O:8][C:12]1[CH:13]=[CH:5][C:6]([C:7]([Cl:9])=[O:8])=[CH:10][CH:11]=1)[CH:6]=[CH2:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)OC1=C(C(=O)Cl)C=CC=C1
|
Step Two
[Compound]
|
Name
|
acid chloride
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
SnCl4
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Sn](Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a red-brown solid with a dp of 4.4)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)Cl)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
